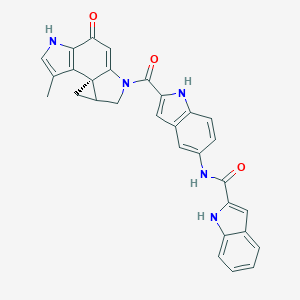![molecular formula C6H4ClN3O B010934 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-76-3](/img/structure/B10934.png)
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of isoxazolopyridazine compounds and has been found to exhibit unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, enhances the signaling pathways of dopamine and glutamate, which are known to be involved in various neurological functions.
Biochemical And Physiological Effects
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit several biochemical and physiological effects, including improved cognitive function, increased locomotor activity, and reduced anxiety-like behavior. It has also been shown to enhance the release of dopamine and glutamate in the brain, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine for lab experiments is its high potency and selectivity for PDE10A. This makes it an ideal tool for studying the role of PDE10A in various neurological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis method for 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the condensation of 4-chloro-3-nitropyridine with ethyl acetoacetate, followed by reduction of the nitro group using iron powder and acetic acid. The resulting intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to yield the final product.
Scientific Research Applications
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of dopamine and glutamate signaling in the brain.
properties
CAS RN |
106584-76-3 |
|---|---|
Product Name |
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine |
Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-4-2-8-9-6(7)5(4)11-10-3/h2H,1H3 |
InChI Key |
AUYKEEPXIJZNBL-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C(N=NC=C12)Cl |
Canonical SMILES |
CC1=NOC2=C(N=NC=C12)Cl |
synonyms |
Isoxazolo[4,5-d]pyridazine, 7-chloro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)


![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)

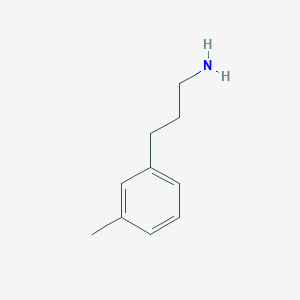
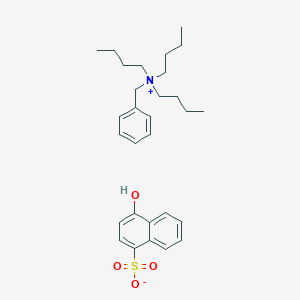
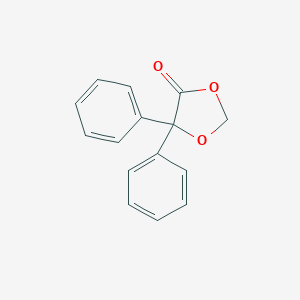
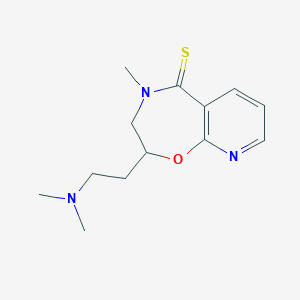

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

